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An In-depth Overview of a Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell

Lung Cancer

Introduction
Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical

efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with

EGFR T790M resistance mutations.[1][2][3] This technical guide provides a comprehensive

overview of alflutinib and its principal active metabolite, AST5902, for researchers, scientists,

and drug development professionals. The document details their mechanism of action,

summarizes key quantitative data, and outlines relevant experimental protocols.

Alflutinib is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M

resistance mutation, which is a common mechanism of acquired resistance to first- and

second-generation EGFR TKIs.[2][4] The drug is metabolized in the liver, primarily by the

cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite AST5902.[5][6] Both

alflutinib and AST5902 contribute to the overall pharmacological activity of the drug.[6][7]

Mechanism of Action
Alflutinib and its active metabolite AST5902 are potent and irreversible inhibitors of EGFR

tyrosine kinase.[8] They selectively target EGFR mutations, including sensitizing mutations

(e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-
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type EGFR.[4][8] This selectivity is crucial for minimizing off-target effects and improving the

therapeutic index.

The binding of alflutinib to the ATP-binding site of the EGFR kinase domain is irreversible,

leading to a sustained inhibition of downstream signaling pathways critical for cancer cell

proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8] By blocking these

pathways, alflutinib and AST5902 induce apoptosis and inhibit tumor growth in EGFR-mutated

NSCLC.[8]

Quantitative Data Summary
The following tables summarize the available quantitative data for alflutinib and AST5902,

encompassing clinical efficacy and pharmacokinetic parameters.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC
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Clinical Endpoint Result
95% Confidence
Interval

Clinical Study

Objective Response

Rate (ORR)

Dose-Expansion

Study (40-240 mg)
76.7% - NCT03127449[1]

Phase IIb Study (80

mg)
73.6% 67.3–79.3%

ALSC003

(NCT03452592)[9]

Phase II Pivotal Study 74% 68-80% -[3]

Disease Control Rate

(DCR)

at 6 weeks 87.3% 82.1-91.4%
ALSC003

(NCT03452592)[9]

at 12 weeks 82.3% 76.6-87.1%
ALSC003

(NCT03452592)[9]

Progression-Free

Survival (PFS)

Median PFS 7.6 months 7.0–NA
ALSC003

(NCT03452592)[9]

Median PFS 9.6 months 8.2-9.7
Phase II Pivotal

Study[3]

Table 2: Pharmacokinetic Interactions of Alflutinib and AST5902

Co-administered
Drug

Effect on Alflutinib Effect on AST5902 Study Population

Rifampicin (Strong

CYP3A4 Inducer)

AUC0-∞ ↓ 86% Cmax

↓ 60%

AUC0-∞ ↓ 17% Cmax

↑ 1.09-fold

Healthy Volunteers[6]

[10]

Itraconazole (Strong

CYP3A4 Inhibitor)

AUC0-∞ ↑ 2.22-fold

Cmax ↑ 1.23-fold
AUC0-∞ ↓ Cmax ↓

Healthy

Volunteers[11]
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AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax:

Maximum plasma concentration.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

alflutinib and AST5902.

EGFR Kinase Inhibition Assay
This assay is crucial for determining the inhibitory potency (e.g., IC50 values) of compounds

against EGFR kinase activity.

Protocol:

Reagents and Materials:

Recombinant human EGFR protein (wild-type and mutant forms).

ATP.

Peptide substrate (e.g., Poly (Glu4, Tyr1)).

Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM

MgCl₂, 40 μg/mL BSA).[12]

Alflutinib, AST5902, and control inhibitors.

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

384-well plates.

Procedure: a. Prepare serial dilutions of alflutinib, AST5902, and control compounds. b. In a

384-well plate, add the EGFR enzyme to the kinase assay buffer. c. Add the diluted

compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room

temperature.[13] d. Initiate the kinase reaction by adding a mixture of the peptide substrate

and ATP.[13] e. Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[14]

[15] f. Stop the reaction and measure the kinase activity using a suitable detection method,
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such as luminescence-based ADP quantification.[15] g. Calculate the percentage of inhibition

for each compound concentration and determine the IC50 values using non-linear regression

analysis.

Cell Proliferation Assay
This assay assesses the effect of alflutinib and AST5902 on the growth of cancer cell lines.

Protocol:

Reagents and Materials:

NSCLC cell lines with relevant EGFR mutations (e.g., A549, NCI-H1975).

Cell culture medium and supplements.

Alflutinib, AST5902, and vehicle control (e.g., DMSO).

Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).

96-well plates.

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight. b. Treat the cells with serial dilutions of alflutinib, AST5902, or vehicle

control. c. Incubate the cells for a specified period (e.g., 72 hours).[13] d. Add the cell

proliferation reagent to each well according to the manufacturer's instructions. e. Measure

the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of

cell growth inhibition and determine the GI50/IC50 values.

Western Blot Analysis for EGFR Phosphorylation
This technique is used to measure the inhibition of EGFR phosphorylation in cells treated with

alflutinib or AST5902.

Protocol:

Reagents and Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NSCLC cell lines.

Alflutinib, AST5902, and vehicle control.

EGF (Epidermal Growth Factor).

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin).

HRP-conjugated secondary antibodies.

SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

Chemiluminescent substrate.

Procedure: a. Culture cells to near confluence and serum-starve them overnight. b. Treat the

cells with various concentrations of alflutinib, AST5902, or vehicle for a specified duration

(e.g., 1 hour).[16] c. Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15

minutes) to induce EGFR phosphorylation.[16] d. Wash the cells with ice-cold PBS and lyse

them on ice. e. Determine the protein concentration of the lysates. f. Separate the proteins

by SDS-PAGE and transfer them to a membrane.[17] g. Block the membrane and incubate

with the primary antibody overnight at 4°C.[17] h. Wash the membrane and incubate with the

HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent

substrate and an imaging system.[17]

In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of alflutinib in a living organism.

Protocol:

Reagents and Materials:

Immunodeficient mice (e.g., NOD/SCID).

NSCLC cells (e.g., A549) or patient-derived tumor fragments.[18][19]
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Alflutinib, AST5902, and vehicle control for oral administration.

Calipers for tumor measurement.

Procedure: a. Subcutaneously implant NSCLC cells or tumor fragments into the flank of the

mice.[18] b. Monitor tumor growth until they reach a palpable size. c. Randomize the mice

into treatment and control groups. d. Administer alflutinib, AST5902, or vehicle orally once

daily.[9] e. Measure tumor volume and body weight regularly. f. At the end of the study,

euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker

analysis).
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Caption: EGFR signaling pathway and the point of inhibition by Alflutinib/AST5902.
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Experimental Workflow Diagram: Western Blot for p-
EGFR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33506323/
https://www.researchgate.net/publication/350335134_Evaluation_of_the_pharmacokinetic_effects_of_itraconazole_on_alflutinib_AST2818_an_open-label_single-center_single-sequence_two-period_randomized_study_in_healthy_volunteers
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.promega.com/-/media/files/resources/protocols/product-information-sheets/n/egfr-kinase-datasheet-m120-2.pdf?rev=da987f5e8f2f4cf29d799fa26b8088aa&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_EGFR_Following_EGFR_IN_1_Hydrochloride_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_EGFR_Using_Sapitinib_Difumarate.pdf
https://www.meliordiscovery.com/in-vivo-efficacy-models/xenograft-models/cdx/a549-xenograft-models/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877179/
https://www.benchchem.com/product/b14762663#alflutinib-active-metabolite-ast5902
https://www.benchchem.com/product/b14762663#alflutinib-active-metabolite-ast5902
https://www.benchchem.com/product/b14762663#alflutinib-active-metabolite-ast5902
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14762663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

